1-aminocyclobutane-1-carbonitrile

Description

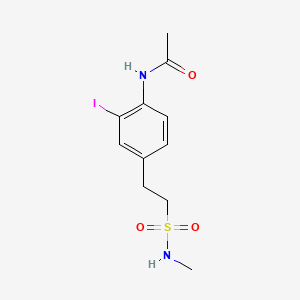

Structure

3D Structure

Properties

CAS No. |

1268265-90-2 |

|---|---|

Molecular Formula |

C11H15IN2O3S |

Molecular Weight |

382.216 |

IUPAC Name |

N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide |

InChI |

InChI=1S/C11H15IN2O3S/c1-8(15)14-11-4-3-9(7-10(11)12)5-6-18(16,17)13-2/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) |

InChI Key |

CBTUJZIWMGKERC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)CCS(=O)(=O)NC)I |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 1-aminocyclobutane-1-carbonitrile

An In-Depth Technical Guide to 1-Aminocyclobutane-1-carbonitrile

Introduction: The Strategic Importance of Constrained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise control over conformation and vectoral presentation of functional groups is paramount. Among these, strained-ring systems have emerged as powerful tools for locking in bioactive conformations and exploring previously inaccessible chemical space. 1-Aminocyclobutane-1-carbonitrile, a geminally disubstituted cyclobutane, represents a key synthetic intermediate and a foundational building block in this domain. Its rigid, four-membered ring serves as a conformationally restricted scaffold, enabling the design of potent and selective modulators of biological targets. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and drug development professionals.

Molecular Structure and Physicochemical Profile

1-Aminocyclobutane-1-carbonitrile, with the chemical formula C₅H₈N₂ and a molecular weight of 96.13 g/mol , features a cyclobutane ring substituted at the C1 position with both an amine (-NH₂) and a nitrile (-C≡N) group.[1][2] This geminal arrangement on a strained ring system is central to its unique chemical reactivity and utility. The molecule is achiral due to a plane of symmetry bisecting the C1-C3 bond axis.

Chemical Structure Diagram

Caption: 2D structure of 1-aminocyclobutane-1-carbonitrile.

Physicochemical Data

The properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 70780-84-6 | [1] |

| Molecular Formula | C₅H₈N₂ | [1][2][3] |

| Molecular Weight | 96.13 g/mol | [1][3] |

| Appearance | Pale Yellow Oil | [1] |

| Boiling Point | 198.2 ± 23.0 °C (Predicted) | [1] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| pKa | 5.18 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | GVUPCWCOWHNOHV-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization: A Guide to Interpretation

Structural elucidation relies on a combination of spectroscopic techniques. For a molecule like 1-aminocyclobutane-1-carbonitrile, each method provides a unique and complementary piece of the structural puzzle.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum is highly diagnostic for the key functional groups. A sharp, intense absorption is expected near 2250 cm⁻¹ for the nitrile (C≡N) stretch.[6][7] The primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[8] Additionally, C-H stretching from the cyclobutane ring will appear just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will be characterized by signals from the cyclobutane ring protons. Due to the ring's puckered nature, the protons are not equivalent. One would expect complex multiplets in the aliphatic region (approximately 2.0-2.8 ppm) corresponding to the six methylene protons. The two amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR : The carbon spectrum provides clear signatures. The nitrile carbon (C≡N) is expected to resonate in the 115-130 δ range.[6][7] The quaternary carbon (C1) bearing the amine and nitrile groups will be found further downfield. The methylene carbons (-CH₂-) of the cyclobutane ring will appear in the upfield aliphatic region.

-

-

Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 96.[4] Predicted collision cross-section (CCS) values can further aid in identification.[4] Common fragmentation pathways may involve the loss of HCN or the amine group.

Synthesis and Chemical Reactivity

Synthetic Protocol: Strecker Amino Acid Synthesis

The most direct and common method for preparing α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction provides an efficient route from a ketone to the desired product.

Caption: Workflow for the Strecker synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup : To a solution of cyclobutanone (1.0 eq) in an aqueous alcohol solvent (e.g., 70% ethanol), add ammonium chloride (NH₄Cl, 1.2 eq). Stir the mixture at room temperature.

-

Cyanide Addition : Slowly add a solution of sodium cyanide (NaCN, 1.1 eq) in water to the reaction mixture, maintaining the temperature below 25°C using an ice bath. Causality Note: The slow addition of cyanide is critical for safety and to control the exotherm of the reaction.

-

Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of cyclobutanone via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Extraction : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x). The choice of solvent is dictated by the product's polarity.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a pale yellow oil, can be further purified by vacuum distillation or column chromatography if necessary.

Self-Validating System Note: This protocol's success is validated by spectroscopic analysis (NMR, IR) of the final product, which must match the expected signatures for 1-aminocyclobutane-1-carbonitrile.

Chemical Reactivity

The molecule's two functional groups dictate its reactivity. The amine is a nucleophile and a base, readily undergoing reactions such as acylation, alkylation, and salt formation. The nitrile group is electrophilic at the carbon atom and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1-aminocyclobutane-1-carboxylic acid) or amide, which are themselves valuable synthetic intermediates.[9][10]

Applications in Drug Development and Medicinal Chemistry

The true value of 1-aminocyclobutane-1-carbonitrile lies in its role as a precursor to conformationally constrained amino acids and other complex molecular scaffolds.

-

Building Block for Bioactive Molecules : It is a key intermediate in the synthesis of novel pharmaceuticals. For instance, it is used in the preparation of aminobenzamides and related heterocyclic compounds that act as modulators of the TMEM16A calcium-activated chloride channel, a target for diseases such as cystic fibrosis.[1]

-

Precursor to Unnatural Amino Acids : Hydrolysis of the nitrile group provides 1-aminocyclobutane-1-carboxylic acid (ACBC).[11] Incorporating non-natural amino acids like ACBC into peptides is a well-established strategy to enhance metabolic stability, modulate receptor affinity, and control secondary structure.[9][12] The cyclobutane ring restricts the Ramachandran angles, forcing the peptide backbone into specific conformations that can lead to improved biological activity.

-

Scaffold for Neurological Drug Discovery : The parent compound, 1-aminocyclobutanecarboxylic acid, has been investigated for its action as a glycine antagonist at the NMDA receptor, highlighting the potential of this chemical class in developing drugs for neurological disorders.[13][14]

Safety and Handling

As with any nitrile-containing compound, appropriate safety precautions are essential.

-

Hazards : While specific toxicity data is limited, related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[15][16][17] Inhalation of vapors or dust should be avoided.

-

Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

-

Storage : Store in a tightly closed container in a cool, dry place, typically at 2-8°C as recommended by suppliers.[1]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[15]

Conclusion

1-Aminocyclobutane-1-carbonitrile is more than a simple chemical intermediate; it is a strategic tool for imparting conformational rigidity in drug design. Its straightforward synthesis and versatile reactivity make it an accessible and valuable building block for medicinal chemists. The ability to generate constrained peptide analogs and novel heterocyclic systems from this precursor ensures its continued relevance in the ongoing search for more potent, selective, and stable therapeutic agents.

References

-

1-aminocyclobutane-1-carbonitrile | CAS 70780-84-6. American Elements. [Link]

-

1-aminocyclobutane-1-carbonitrile (C5H8N2). PubChemLite. [Link]

-

Safety Data Sheet - 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs. [Link]

-

1-Aminocyclobutane-1-carbonitrile. ChemBK. [Link]

-

Tourwe, D., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4946-4953. [Link]

-

1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. [Link]

-

1-Aminocyclopentanecarbonitrile. PubChem. [Link]

-

Gaoni, Y. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids and Derivatives Thereof from (Phenylsulfonyl)bicyclo[1.1.0]butanes. Organic Preparations and Procedures International, 27(2), 185-212. [Link]

-

Tourwe, D., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]

-

1-Amino-cyclobutane carboxylic acid hydrochloride. J&K Scientific LLC. [Link]

-

Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

-

1-aMinocyclobutane-1-carboxylic acid hydrochloride. ChemBK. [Link]

-

Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [Link]

-

1-Aminocyclopropane-1-carboxylate synthase. Wikipedia. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. [Link]

-

Cardona, F., & Goti, A. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(17), 1874-1915. [Link]

-

8-Ethoxy-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione. CAS Common Chemistry. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

10H-Phenothiazine, 5,5-dioxide. CAS Common Chemistry. [Link]

-

3-Pentenenitrile. CAS Common Chemistry. [Link]

-

Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

-

4-Pyridinecarboxylic acid, butyl ester. CAS Common Chemistry. [Link]

-

Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 [m.chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - 1-aminocyclobutane-1-carbonitrile (C5H8N2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. 1-Aminocyclobutane-1-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 12. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. jk-sci.com [jk-sci.com]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. phytotechlab.com [phytotechlab.com]

The Strategic Utility of 1-Aminocyclobutane-1-Carbonitrile in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In modern drug discovery, the incorporation of conformationally restricted scaffolds is a proven strategy to enhance target affinity, improve metabolic stability, and modulate physicochemical properties. 1-Aminocyclobutane-1-carbonitrile is a highly versatile aliphatic primary amine building block. By locking the amine and nitrile functionalities within a rigid four-membered cyclobutane ring, this compound serves as a critical intermediate for synthesizing complex therapeutics, including NMDA receptor modulators, PPARγ agonists, and TMEM16A channel modulators.

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural biology, and field-proven synthetic methodologies.

Physicochemical Profiling and Quantitative Data

Understanding the baseline properties of 1-aminocyclobutane-1-carbonitrile is essential for handling, storage, and reaction planning. The compound is commercially available in two primary forms: the free base[1] and the hydrochloride (HCl) salt[2]. The HCl salt is frequently preferred in bench-scale synthesis due to its enhanced stability against oxidation and improved aqueous solubility.

Table 1: Physicochemical Properties of 1-Aminocyclobutane-1-carbonitrile

| Property | Free Base | Hydrochloride (HCl) Salt |

| CAS Number | 70780-84-6[1] | 845821-84-3[2] |

| Molecular Weight | 96.13 g/mol [1] | 132.59 g/mol [2] |

| Chemical Formula | C₅H₈N₂[1] | C₅H₉ClN₂[2] |

| SMILES | N#CC1(N)CCC1[3] | Cl.N#CC1(N)CCC1[2] |

| Storage Temperature | -10°C (Ice Pack)[1] | 2-8°C (Inert Atmosphere) |

| Physical Form | Liquid[1] | Crystalline Solid |

Mechanistic Rationale: The Cyclobutane Scaffold

The selection of a cyclobutane ring over linear aliphatic chains is driven by specific structural biology principles. The sp³ hybridized carbons in the four-membered ring exhibit significant ring strain (approximately 26 kcal/mol).

-

Conformational Restriction (Causality of Affinity): The rigid ring limits the rotational degrees of freedom of the attached amine and nitrile groups. This "pre-organization" reduces the entropic penalty upon binding to a target receptor, thereby increasing binding affinity compared to flexible linear analogs.

-

Metabolic Stability: The lack of accessible α-hydrogens adjacent to the amine (due to the quaternary sp³ carbon) prevents rapid oxidative deamination by monoamine oxidases (MAOs), a common metabolic liability in linear primary amines.

Synthesis Workflow: The Strecker Reaction

The most robust and scalable method for synthesizing 1-aminocyclobutane-1-carbonitrile relies on a modified Strecker amino acid synthesis starting from cyclobutanone[4].

Causality of Experimental Choices

The reaction utilizes ammonium chloride (NH₄Cl) and sodium cyanide (NaCN). The initial step is the nucleophilic attack of ammonia on the highly strained cyclobutanone carbonyl to form an imine intermediate. The subsequent attack by the cyanide anion is thermodynamically favored because converting the sp² hybridized carbonyl carbon to an sp³ hybridized center partially relieves the internal angle strain of the cyclobutane ring.

Caption: Strecker synthesis workflow for 1-aminocyclobutane-1-carbonitrile hydrochloride.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where physical state changes and analytical checkpoints confirm the success of each step without requiring complex intermediate isolation.

-

Imine Formation & Trapping:

-

Step: Dissolve cyclobutanone (1.0 eq) in aqueous methanol. Add NH₄Cl (1.5 eq) and NaCN (1.2 eq) sequentially at 0°C. Stir at room temperature for 12-24 hours.

-

Validation Checkpoint: Monitor by TLC (Thin-Layer Chromatography). The disappearance of the UV-inactive cyclobutanone spot (visualized via KMnO₄ stain) and the appearance of a new, more polar spot confirms complete conversion.

-

-

Extraction of Free Base:

-

Step: Quench the reaction with water and extract aggressively with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint: The resulting crude product should be a pale yellow liquid. LC-MS analysis must show a mass peak corresponding to[M+H]⁺ = 97.1 m/z.

-

-

Salt Formation (Auto-Purification):

-

Step: Dissolve the crude free base in dry diethyl ether. Dropwise add a stoichiometric amount of 2M HCl in ether at 0°C.

-

Validation Checkpoint: A white crystalline solid will immediately precipitate. This physical phase change acts as an auto-purification step, leaving lipophilic impurities in the ether supernatant. Filter and dry to yield pure 1-aminocyclobutane-1-carbonitrile hydrochloride.

-

Downstream Applications in Drug Discovery

The nitrile group of 1-aminocyclobutane-1-carbonitrile is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or utilized directly in heterocycle formation.

-

NMDA Receptor Modulators: Acid hydrolysis of the nitrile yields 1-aminocyclobutanecarboxylic acid (ACBC)[4]. ACBC is a well-documented conformationally constrained amino acid that acts as a specific neuromodulator and antagonist at the NMDA receptor's glycine site[4].

-

TMEM16A and PPARγ Modulators: The primary amine can participate in standard amide coupling reactions (e.g., using HATU and DIPEA)[5]. Recent patent literature demonstrates its use in synthesizing aminobenzamides and aminopyrimidinecarboxamides, which function as TMEM16A modulators for treating respiratory and gastrointestinal diseases[6], as well as PPARγ modulators for oncology applications[7].

Caption: Divergent synthetic applications of 1-aminocyclobutane-1-carbonitrile in drug discovery.

References

-

Title: 1-aminocyclobutane-1-carbonitrile | 70780-84-6 Source: Sigma-Aldrich URL: 1

-

Title: CAS#:845821-84-3 | 1-Aminocyclobutanecarbonitrile hydrochloride Source: Chemsrc URL: 2

-

Title: 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 Source: BenchChem URL: 4

-

Title: 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 Source: ChemicalBook URL: 6

-

Title: US20230062861A1 - PPARg MODULATORS AND METHODS OF USE Source: Google Patents URL: 7

Sources

- 1. 1-aminocyclobutane-1-carbonitrile | 70780-84-6 [sigmaaldrich.com]

- 2. CAS#:845821-84-3 | 1-Aminocyclobutanecarbonitrile hydrochloride | Chemsrc [chemsrc.com]

- 3. EnamineStore [enaminestore.com]

- 4. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]

- 5. CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]

- 6. 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 [m.chemicalbook.com]

- 7. US20230062861A1 - PPARg MODULATORS AND METHODS OF USE - Google Patents [patents.google.com]

role of 1-aminocyclobutane-1-carbonitrile as an ACBC precursor

An In-Depth Technical Guide on the Synthesis and Application of 1-Aminocyclobutane-1-carboxylic Acid (ACBC) via its Aminonitrile Precursor

Executive Summary

The development of conformationally constrained peptidomimetics and advanced molecular imaging agents has driven significant demand for alicyclic amino acids. Among these, 1-aminocyclobutane-1-carboxylic acid (ACBC) stands out as a critical structural motif. By restricting the conformational freedom of peptide backbones, ACBC forces the adoption of specific secondary structures, such as

However, the alicyclic nature of the cyclobutane ring—characterized by significant angle strain (approx. 26 kcal/mol)—presents a unique synthetic challenge. Direct alkylation methods often result in poor yields or ring-opening side reactions. To circumvent this, the synthesis of ACBC relies on a highly stable, isolable intermediate: 1-aminocyclobutane-1-carbonitrile [3]. This whitepaper explores the chemical rationale, step-by-step synthetic methodologies, and downstream applications of this crucial aminonitrile precursor.

Chemical Rationale: The Aminonitrile Bottleneck

The most efficient route to unnatural

The causality behind utilizing 1-aminocyclobutane-1-carbonitrile as the mandatory intermediate lies in its thermodynamic stability. Reacting cyclobutanone with an amine source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) under mild aqueous conditions locks the highly strained

Quantitative Physicochemical Profiling

To understand the transition from precursor to active moiety, we must profile their distinct physicochemical properties. The table below summarizes the quantitative data for both the intermediate and the final product.

| Property | 1-Aminocyclobutane-1-carbonitrile (Precursor) | 1-Aminocyclobutane-1-carboxylic acid (ACBC) |

| CAS Number | 70780-84-6[4] | 22264-50-2[5] |

| Molecular Formula | C5H8N2[6] | C5H9NO2[3] |

| Molecular Weight | 96.13 g/mol [7] | 115.13 g/mol |

| Structural Role | Stable synthetic intermediate | Active alicyclic amino acid / Peptidomimetic |

| Downstream Utility | Acid hydrolysis to ACBC, synthesis of TMEM16A modulators[8] | PET tracers (FACBC)[2], NMDA receptor antagonists[3] |

Mechanistic Pathway & Workflow Visualization

The transformation of cyclobutanone to ACBC is a two-phase process. The first phase generates the aminonitrile, and the second phase hydrolyzes it to the final amino acid hydrochloride salt.

Synthetic pathway from Cyclobutanone to ACBC via the aminonitrile intermediate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement protocols that are not merely procedural, but self-validating. The following methodologies incorporate built-in quality control steps to ensure high-fidelity synthesis.

Protocol A: Synthesis of 1-Aminocyclobutane-1-carbonitrile

Causality of Reagents: Ammonium chloride serves as the ammonia source to form the intermediate imine, while potassium cyanide provides the nucleophile. Aqueous ethanol is chosen as the solvent to ensure the solubility of both the organic ketone and the inorganic salts.

-

Preparation: In a 500 mL round-bottom flask, dissolve 0.5 moles of ammonium chloride and 0.5 moles of potassium cyanide in 150 mL of aqueous ethanol (50:50 v/v). Safety Note: KCN is highly toxic; perform strictly under a fume hood.

-

Addition: Cool the mixture to 0°C. Dropwise, add 0.4 moles of cyclobutanone over 30 minutes.

-

Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4 hours.

-

Validation (In-Process): Perform Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the cyclobutanone spot (visualized via potassium permanganate stain) confirms the formation of the aminonitrile.

-

Isolation: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-aminocyclobutane-1-carbonitrile.

Protocol B: Acid Hydrolysis to ACBC Hydrochloride

Causality of Reagents: Concentrated Hydrochloric Acid (HCl) is utilized instead of basic hydrolysis (e.g., Barium Hydroxide[3]) because HCl simultaneously hydrolyzes the highly resistant nitrile group and protonates the resulting primary amine. This prevents the formation of a zwitterion, keeping the product highly soluble in the acidic aqueous phase and allowing for direct crystallization of the stable HCl salt.

-

Hydrolysis: Suspend the crude 1-aminocyclobutane-1-carbonitrile (approx. 0.35 moles) in 100 mL of concentrated HCl (37%) in a high-pressure reaction vessel.

-

Thermal Activation: Heat the mixture to reflux (110°C) for 12–16 hours. The extended time is required due to the steric hindrance of the cyclobutane ring shielding the nitrile group.

-

Validation (In-Process): Extract a 0.5 mL aliquot, neutralize, and spot on TLC (Ninhydrin stain). A deep purple spot indicates the presence of the primary amine, while the disappearance of the UV-active nitrile precursor confirms reaction completion.

-

Purification: Cool the reaction mixture to room temperature. Concentrate the solution under a vacuum to remove excess HCl. Triturate the resulting solid with cold acetone to precipitate 1-aminocyclobutane-1-carboxylic acid hydrochloride[3].

-

Final Validation: Confirm purity via 1H-NMR (D2O). The absence of a nitrile carbon peak (~120 ppm) in 13C-NMR verifies complete conversion.

Applications in Drug Development & Molecular Imaging

Once synthesized, ACBC and its derivatives serve two primary functions in modern pharmacology:

A. Pharmacophore Rigidification

Peptides are notoriously susceptible to enzymatic degradation. By incorporating ACBC into a peptide sequence, researchers introduce severe steric constraints. Molecular mechanics calculations demonstrate that ACBC-containing peptides preferentially adopt

B. Oncology and PET Imaging (FACBC)

Tumor cells exhibit upregulated amino acid metabolism to support rapid proliferation. Natural amino acids (like L-leucine) are metabolized, but synthetic alicyclic amino acids like ACBC are not. When ACBC is fluorinated to create anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC), it becomes a highly effective PET radiotracer[2].

Mechanism of Action: anti-[18F]FACBC is transported across the tumor cell membrane primarily via two transport systems: the Na+-independent L-type amino acid transporter (LAT1) and the Na+-dependent A-type transporter (ASCT2)[9]. Because the tracer cannot be incorporated into proteins or metabolized, it accumulates heavily in the intracellular space of tumors (such as gliomas and prostate carcinomas), providing a high tumor-to-background imaging ratio[9][10].

Cellular uptake mechanism of ACBC derivatives via LAT1 and ASCT2 transporters.

References

-

1-aminocyclobutane-1-carbonitrile (C5H8N2) PubChemLite [Link]

-

Biodistribution and Radiation Dosimetry of the Synthetic Nonmetabolized Amino Acid Analogue Anti-18F-FACBC in Humans Journal of Nuclear Medicine[Link]

-

INVESTIGATIONAL NEW DRUG FINAL REPORT Emory School of Medicine [Link]

-

anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [Link]

-

Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues PubMed [Link]

Sources

- 1. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodistribution and Radiation Dosimetry of the Synthetic Nonmetabolized Amino Acid Analogue Anti-18F-FACBC in Humans | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]

- 4. 1-aminocyclobutane-1-carbonitrile | 70780-84-6 [sigmaaldrich.com]

- 5. 1-Aminocyclobutane-1-carboxylic Acid | 22264-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 70780-84-6 CAS Manufactory [m.chemicalbook.com]

- 7. PubChemLite - 1-aminocyclobutane-1-carbonitrile (C5H8N2) [pubchemlite.lcsb.uni.lu]

- 8. 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 [m.chemicalbook.com]

- 9. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. med.emory.edu [med.emory.edu]

Conformational Analysis of gem-Disubstituted Cyclobutane Derivatives: A Technical Guide for Rational Drug Design

Executive Summary

The cyclobutane ring has transitioned from a structural curiosity to a privileged scaffold in modern medicinal chemistry. Unlike the planar, highly strained cyclopropane or the highly flexible cyclohexane, cyclobutane occupies a unique conformational middle ground. It possesses a distinct puckered 3D geometry that can be strategically leveraged to pre-organize molecules, restrict rotatable bonds, and improve metabolic stability[1][2].

When a cyclobutane ring is gem-disubstituted (two substituents on the same carbon), the system undergoes profound structural perturbations driven by the Thorpe-Ingold effect[3][4]. For drug development professionals and synthetic chemists, understanding the precise conformational dynamics—specifically the thermodynamics of ring puckering and pseudo-axial/pseudo-equatorial substituent positioning—is critical for optimizing receptor binding affinities and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic analysis of these systems, supported by self-validating analytical protocols.

Theoretical Framework: The Mechanics of Cyclobutane Puckering

The Native Cyclobutane System

To understand gem-disubstituted derivatives, one must first analyze the unsubstituted parent carbocycle. Cyclobutane possesses a high strain energy of approximately 26.3 kcal/mol[1][3]. If the ring were perfectly planar, the C–C–C bond angles would be 90°, and all adjacent C–H bonds would be perfectly eclipsed, resulting in massive torsional strain.

To relieve this eclipsing torsional strain, the cyclobutane ring distorts into a "puckered" or "butterfly" conformation[1][2].

-

Bond Lengthening: The C–C bond lengths in cyclobutane are unusually long (~1.56 Å compared to 1.54 Å in ethane) due to 1,3-transannular non-bonding repulsions (the cross-ring distance is only ~2.22 Å)[2][3].

-

Puckering Dynamics: The ring bends out of planarity by an angle typically ranging from 15° to 30°[5][6]. This puckering reduces the C–C–C bond angle to approximately 88°, slightly increasing angle strain but significantly lowering overall energy by relieving torsional strain[2][3].

The gem-Disubstituent (Thorpe-Ingold) Effect

When a cyclobutane carbon is gem-disubstituted (e.g., 1,1-dimethylcyclobutane or a spirocyclic system), the conformational energy landscape is fundamentally altered. The introduction of bulky substituents on the same carbon induces the Thorpe-Ingold effect (angle compression effect)[4][7].

Causality of Conformational Locking: Steric repulsion between the two exocyclic substituents forces the exocyclic angle to widen. Consequently, the internal endocyclic C–C–C bond angle is compressed[4][7]. This compression alters the quartic-quadratic potential energy well of the ring's puckering motion[6]. Instead of rapidly flipping between two degenerate puckered states, the gem-disubstituted ring often locks into a preferred conformation. The bulkier of the two substituents will preferentially occupy the pseudo-equatorial position to minimize 1,3-diaxial-like transannular steric clashes with the syn-protons on the opposite side of the ring.

Pathway illustrating how gem-disubstitution drives favorable pharmacological properties.

Quantitative Data: Structural Parameters

The following table summarizes the key structural and thermodynamic parameters of cyclobutane systems compared to other cycloalkanes, highlighting the impact of substitution.

| Carbocycle System | Strain Energy (kcal/mol) | Avg. C–C Bond Length (Å) | Endocyclic Angle | Puckering Angle |

| Cyclopropane | 28.1 | 1.53 | 60° | 0° (Planar) |

| Cyclobutane (Unsubstituted) | 26.3 | 1.56 | ~88.9° | 15° – 30° |

| Cyclopentane | 7.1 | 1.54 | ~104° | Variable (Envelope) |

| gem-Dimethylcyclobutane | < 26.3 (Lowered) | > 1.56 | < 88° | > 25° (Locked) |

Data synthesized from authoritative structural chemistry benchmarks[1][2][3][5].

Self-Validating Experimental Methodologies

To accurately map the conformational space of a gem-disubstituted cyclobutane, scientists cannot rely on a single analytical technique. Rapid ring inversion at room temperature averages NMR signals, masking the true puckered geometry. Therefore, a self-validating workflow combining Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Density Functional Theory (DFT) is required[6][8][9].

Self-validating workflow combining VT-NMR and DFT for cyclobutane conformational assignment.

Protocol 1: Variable-Temperature and Nematic Phase NMR Analysis

Rationale: At 298 K, the cyclobutane ring undergoes rapid interconversion between its two puckered states. This motion averages the direct dipole-dipole coupling constants (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the gem-disubstituted cyclobutane derivative in a low-freezing deuterated solvent (e.g.,

or -

VT-NMR Acquisition: Cool the probe to sub-ambient temperatures (typically -80°C to -120°C) to drop below the coalescence temperature of the ring inversion barrier.

-

Decoupling Techniques: If analyzing fluorinated derivatives (e.g., gem-difluorocyclobutanes), apply broadband proton noise decoupling to eliminate complex

splitting, isolating the vicinal -

Data Extraction: Measure the vicinal coupling constants (

). In cyclobutanes,

Protocol 2: DFT Potential Energy Surface (PES) Scan

Rationale: Experimental NMR provides a snapshot of the lowest-energy conformer, but it cannot easily quantify the energy barrier to ring inversion or the exact thermodynamics of the minor conformer. DFT calculations serve as the theoretical validation of the empirical NMR data[9].

Step-by-Step Methodology:

-

Geometry Optimization: Construct the 3D model of the gem-disubstituted cyclobutane. Perform an initial unconstrained geometry optimization using a robust functional and basis set (e.g.,

B97X-D/6-311+G(d,p)) to account for long-range dispersion forces critical in compact cyclic systems. -

Coordinate Definition: Define the puckering coordinate (the dihedral angle formed by the C1-C2-C3-C4 plane).

-

Relaxed PES Scan: Perform a relaxed potential energy surface scan by constraining the puckering angle and stepping it from -35° to +35° in 2° increments. Allow all other bond lengths and angles to relax at each step.

-

Barrier Calculation: Identify the global minimum (the preferred puckered state) and the local maximum (the planar transition state). The energy difference yields the barrier to ring inversion. The calculations will consistently show that the transition state forces the gem-disubstituents into a highly unfavorable eclipsed geometry, validating the high barrier observed in VT-NMR.

Applications in Rational Drug Design

The integration of gem-disubstituted cyclobutanes into small-molecule therapeutics is a highly effective strategy for overcoming pharmacokinetic liabilities.

-

Minimizing Entropic Penalty: Flexible alkyl chains suffer a massive entropic penalty upon binding to a target protein because multiple rotatable bonds are frozen. Replacing a flexible linker with a gem-disubstituted cyclobutane pre-organizes the ligand into its bioactive conformation[1][2].

-

Bioisosterism: The gem-dimethyl group is notoriously susceptible to cytochrome P450-mediated oxidation. Bridging these methyls into a cyclobutane ring (forming a spirocycle) maintains the steric bulk required to fill hydrophobic pockets while significantly increasing metabolic stability due to the stronger C–H bond dissociation energies associated with the strained ring[2][5].

By mastering the conformational analysis of these systems, drug development professionals can rationally design molecules that perfectly balance rigidity, 3D spatial projection, and metabolic robustness.

References

-

Cyclobutanes in Small-Molecule Drug Candidates. PMC - NIH. Available at:[Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC - NIH. Available at:[Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. PMC - NIH. Available at:[Link]

-

Thorpe-Ingold Effect Assisted Strained Ring Synthesis. LUCP. Available at:[Link]

-

gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA Chemistry and Biochemistry. Available at:[Link]

-

N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Taylor & Francis Online. Available at: [Link]

-

Molecular structure of cyclobutane. Correction of the nematic phase NMR results for ring puckering motion. AIP Publishing. Available at: [Link]

-

Nematic phase nuclear magnetic resonance studies of the molecular structures of cyclobutanone and methylenecyclobutane. Canadian Science Publishing. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.lucp.net [books.lucp.net]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Comprehensive Technical Guide: Synthesis of 1-Aminocyclobutane-1-carbonitrile

Executive Summary

This guide details the synthesis, isolation, and characterization of 1-aminocyclobutane-1-carbonitrile (CAS: 70780-84-6), a critical intermediate in the production of the non-proteinogenic amino acid 1-aminocyclobutane-1-carboxylic acid (ACBC) . While often generated transiently en route to ACBC, the isolation of the nitrile functionality allows for divergent synthesis in medicinal chemistry, particularly in the creation of conformationally restricted peptidomimetics and thiohydantoin-based anti-androgens.

The primary synthetic pathway explored is the Strecker Reaction , optimized for the strained cyclobutane ring system. This guide distinguishes this route from the Bucherer-Bergs reaction, which yields a hydantoin scaffold, ensuring researchers select the correct protocol for their specific target moiety.

Strategic Analysis of Synthetic Routes

The synthesis of α,α-disubstituted cyclic amino acids and their nitrile precursors relies on two dominant pathways. Understanding the mechanistic divergence between them is essential for process selection.

The Strecker Protocol (Target Route)

-

Mechanism: Nucleophilic addition of cyanide to an in situ generated iminium ion.

-

Product: 1-Aminocyclobutane-1-carbonitrile .[1]

-

Utility: Direct access to the free amine and nitrile groups for further derivatization (e.g., amide coupling, heterocycle formation).

-

Key Challenge: Reversibility of the cyanohydrin/aminonitrile formation; equilibrium control is vital.

The Bucherer-Bergs Protocol (Alternative)

-

Mechanism: Condensation with ammonium carbonate and cyanide to form a spiro-hydantoin.

-

Product: 5,5-Spirocyclobutylhydantoin.

-

Utility: Preferred for isolating the amino acid (ACBC) due to the high stability and crystallinity of the hydantoin intermediate.

-

Limitation: Does not yield the free aminonitrile directly; requires harsh hydrolysis to open the ring.

Mechanistic Pathway Comparison

The following diagram illustrates the divergence between the Strecker and Bucherer-Bergs pathways starting from cyclobutanone.

Figure 1: Divergence of Strecker and Bucherer-Bergs pathways. The Strecker route (green arrow) is required to isolate the nitrile.

Experimental Protocol: Strecker Synthesis

Objective: Synthesis and isolation of 1-aminocyclobutane-1-carbonitrile.

Reagents and Safety

-

Cyclobutanone: Starting material (electrophile).

-

Ammonium Chloride (NH₄Cl): Ammonia source and buffering agent.[2]

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): Cyanide source.[3] DANGER: Highly toxic.

-

Solvent: Methanol/Water (1:1 v/v) or Ethanol/Water.

-

Ammonia (aq): Optional additive to push equilibrium toward the imine.

Safety Critical: All operations involving cyanide must be performed in a high-efficiency fume hood. A cyanide antidote kit must be present. Waste must be treated with bleach (sodium hypochlorite) to quench cyanide residues before disposal.

Step-by-Step Methodology

-

Preparation of Reagent Solution:

-

In a round-bottom flask, dissolve Ammonium Chloride (1.2 equiv) and Sodium Cyanide (1.2 equiv) in water.

-

Note: Ensure the system is closed or well-vented to avoid HCN escape.

-

-

Addition of Substrate:

-

Add Cyclobutanone (1.0 equiv) dissolved in Methanol (equal volume to water) to the aqueous mixture.

-

Optional: Add aqueous ammonia (20% soln, 1-2 equiv) to facilitate imine formation.

-

-

Reaction:

-

Stir the mixture vigorously at Room Temperature for 1-2 hours .

-

Heat the mixture to 60°C for 45-60 minutes . This thermal step ensures conversion of the intermediate cyanohydrin to the aminonitrile.

-

Monitoring: TLC (visualized with ninhydrin for the amine) or GC-MS.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3 x volumes). The aminonitrile is organic soluble.

-

Wash the combined organic layers with brine.

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) .[4]

-

Filter and concentrate under reduced pressure (rotary evaporator) at low temperature (<40°C).

-

-

Purification:

-

The crude product is typically obtained as an oil or low-melting solid.

-

If necessary, purify via flash column chromatography (Silica gel; Ethyl Acetate/Hexane gradient). Note: Aminonitriles can be unstable on silica; rapid filtration is recommended.

-

Expected Results & Data

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | May solidify upon prolonged standing or cooling. |

| Yield | 60 - 85% | Yields are sensitive to the quality of cyclobutanone and moisture control during workup. |

| IR Spectrum | ~2230 cm⁻¹ (weak/medium) | Characteristic C≡N stretch. |

| Stability | Moderate | Prone to decomposition/polymerization if stored warm. Store at -20°C under inert gas. |

Reaction Mechanism and Kinetics

The formation of the aminonitrile involves a delicate equilibrium. The cyclobutane ring introduces ring strain (~26 kcal/mol), which influences the hybridization of the carbonyl carbon (sp² to sp³).

Mechanistic Flow[8]

-

Imine Formation: Ammonia attacks the carbonyl of cyclobutanone. Loss of water generates the iminium ion.[2][5]

-

Cyanide Attack: The cyanide ion attacks the electrophilic carbon of the iminium species.[5]

-

Steric Considerations: The "puckered" conformation of cyclobutane makes the carbonyl carbon relatively accessible compared to more hindered cyclic ketones, facilitating the attack.

Figure 2: Step-wise mechanism of the Strecker reaction on cyclobutanone.

Applications and Derivatives

Once isolated, 1-aminocyclobutane-1-carbonitrile serves as a versatile scaffold.

Hydrolysis to ACBC

To convert the nitrile to the amino acid (1-aminocyclobutane-1-carboxylic acid):

-

Reagents: 6M HCl (reflux, 12-24h) or Ba(OH)₂ (reflux).

-

Process: Acid hydrolysis converts the nitrile (-CN) to the carboxylic acid (-COOH).[2][6][7]

-

Isolation: The product is isolated as the hydrochloride salt (ACBC·HCl).

Synthesis of Thiohydantoins (Anti-Androgens)

As referenced in patent literature (e.g., WO2010079405A2), the aminonitrile is a key nucleophile.

-

Reaction: The free amine of the aminonitrile attacks an isothiocyanate or an activated aryl halide.

-

Significance: This pathway is used in the synthesis of second-generation anti-androgens where the cyclobutane ring provides metabolic stability and conformational lock.

References

- BenchChem.1-Aminocyclobutanecarboxylic acid hydrochloride Synthesis and Properties.

- Gaoni, Y. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids.

- Google Patents.WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (Analogous protocol for cyclic aminonitriles).

-

Organic Syntheses. Cyclobutylamine from Cyclobutanecarboxylic Acid.[8] Coll. Vol. 5, p. 273 (1973). (Provides context on cyclobutane stability).

- Master Organic Chemistry.The Strecker Synthesis of Amino Acids.

-

ChemicalBook. 1-Aminocyclobutane-1-carbonitrile Product Description (CAS 70780-84-6).[1] Retrieved from chemicalbook.com.

Sources

- 1. 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 [m.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]

- 4. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Biological Activity of 1-Aminocyclobutane-1-Carbonitrile Derivatives: A Technical Whitepaper

Executive Summary

The rational design of small-molecule therapeutics relies heavily on conformationally restricted scaffolds to enhance target specificity and metabolic stability. 1-Aminocyclobutane-1-carbonitrile (ACBC-nitrile) represents a premier example of such a scaffold. Characterized by its rigid cyclobutane core, this non-proteinogenic amino acid precursor forces its appended functional groups into highly defined spatial orientations. As a Senior Application Scientist, I have observed that this steric constraint is not merely a structural curiosity—it is the mechanistic driver behind the profound biological activity of ACBC derivatives across multiple therapeutic axes, including respiratory channelopathies, nociceptive signaling, and neuropharmacology.

This whitepaper dissects the biological activity of ACBC-nitrile and its derivatives, detailing the causality behind their mechanisms of action, summarizing quantitative binding data, and providing self-validating experimental protocols for preclinical evaluation.

Chemical Profile & Scaffold Dynamics

The biological utility of 1-aminocyclobutane-1-carbonitrile stems from the unique sp³ hybridization angles of the four-membered cyclobutane ring. The ring strain (~26 kcal/mol) and puckered conformation restrict the rotational degrees of freedom of the geminal amino and nitrile groups.

When utilized as a building block, ACBC-nitrile serves as a divergent node for synthesizing distinct classes of biological modulators [[1]](). Hydrolysis of the nitrile yields 1-aminocyclobutanecarboxylic acid (ACBC), a potent neuromodulator 1. Conversely, amidation and coupling of the intact nitrile core generate targeted modulators for ion channels like TMEM16A and TRPM3 2 [[3]]().

Synthetic divergence of 1-aminocyclobutane-1-carbonitrile into therapeutic agents.

Protocol 1: Strecker Synthesis of the ACBC-Nitrile Scaffold

To ensure high yield and purity of the rigid cyclobutane core, the synthesis must overcome the steric hindrance inherent to the four-membered ring.

-

Reagent Assembly: Combine cyclobutanone, ammonium chloride, and sodium cyanide in an aqueous ammonia/methanol solvent system 1.

-

Nucleophilic Attack: Stir at room temperature. Causality: The ammonia forms an imine intermediate with cyclobutanone, which is subsequently attacked by the cyanide ion. The low temperature prevents ring-opening side reactions.

-

Isolation: Perform an aqueous workup and extract with dichloromethane. Dry over anhydrous sodium sulfate.

-

Validation Checkpoint: Analyze via TLC and ¹H-NMR. The disappearance of the ketone carbonyl peak (~210 ppm in ¹³C-NMR) and the appearance of the nitrile carbon (~120 ppm) validate successful conversion.

Therapeutic Axis I: TMEM16A Positive Modulation

Derivatives retaining the carbonitrile group have been identified as potent positive modulators of TMEM16A (Anoctamin-1) , a calcium-activated chloride channel (CaCC) highly expressed in airway epithelia 3. In respiratory diseases like cystic fibrosis, TMEM16A activation bypasses defective CFTR channels, driving chloride efflux, osmotic water transport, and subsequent mucus clearance.

Mechanism of TMEM16A positive modulation by ACBC-nitrile derivatives.

Protocol 2: Ussing Chamber Assay for TMEM16A Activation

To prove that an ACBC-nitrile derivative selectively activates TMEM16A, we utilize a self-validating Ussing chamber protocol.

-

Epithelial Mounting: Mount primary human bronchial epithelial (hBE) cells on Snapwell inserts into the Ussing chamber. Bathe both sides in Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂.

-

Pharmacological Isolation (Critical Step): Add Amiloride (10 µM) to the apical bath. Causality: Amiloride blocks the Epithelial Sodium Channel (ENaC). This isolates the short-circuit current (Isc) so that any subsequent changes strictly reflect anionic (chloride) movement.

-

Compound Application: Apply the ACBC-nitrile derivative apically. Record the peak increase in Isc.

-

Validation Checkpoint: Apply a selective TMEM16A inhibitor (e.g., Ani9) post-activation. If the Isc drops back to baseline, the system self-validates that the recorded current was exclusively TMEM16A-mediated.

Therapeutic Axis II: NMDA Receptor Modulation

When the nitrile group is subjected to harsh acid hydrolysis (refluxing concentrated HCl), it converts to 1-aminocyclobutanecarboxylic acid (ACBC) 1. ACBC is recognized as a potent, competitive partial agonist/antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically binding to the glycine co-agonist site . It exhibits a 65-fold higher affinity for the GluN3 subunit compared to the GluN1 subunit 4.

NMDA receptor modulation via ACBC binding at the glycine co-agonist site.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

To evaluate the antagonistic efficacy of ACBC at the NMDA receptor, researchers must carefully control the ionic environment.

-

Cell Preparation: Culture HEK293T cells transiently expressing recombinant NMDA receptors (GluN1/GluN2A).

-

Bath Configuration (Critical Step): Perfuse cells with a strictly Mg²⁺-free extracellular solution containing 10 µM glycine and 100 µM glutamate. Causality: Physiological concentrations of Mg²⁺ cause a voltage-dependent block of the NMDA receptor pore at resting membrane potentials. Removing Mg²⁺ ensures the channel remains open upon ligand binding, allowing accurate measurement of ACBC's competitive antagonism at the glycine site.

-

Compound Application: Co-apply ACBC at varying concentrations (0.1 mM to 10 mM) alongside the glutamate/glycine baseline.

-

Validation Checkpoint: Generate a dose-response curve. A rightward shift in the glycine EC₅₀ curve in the presence of ACBC confirms competitive antagonism at the glycine binding site.

Therapeutic Axis III: TRPM3 Antagonism

Recent drug development efforts have utilized the ACBC-nitrile scaffold to synthesize antagonists for the Transient Receptor Potential Melastatin 3 (TRPM3) channel [[2]](). TRPM3 is a thermo-sensitive ion channel highly expressed in sensory neurons, acting as a primary thermosensor for noxious heat. Overactivation of TRPM3 is directly linked to inflammatory hypersensitivity and chronic pain. By coupling the 1-aminocyclobutane-1-carbonitrile core with specific heterocyclic amides, researchers have generated potent TRPM3 inhibitors capable of providing profound analgesia in neuropathic pain models 2.

Quantitative Data Summary

The following table synthesizes the biological activity profiles of ACBC-nitrile and its primary derivatives across different target classes:

| Compound / Derivative | Primary Target | Biological Activity Type | Affinity / Potency | Clinical Indication |

| ACBC-Nitrile Amides | TMEM16A (CaCC) | Positive Allosteric Modulator | EC₅₀ ~ 1.0 - 10.0 µM | Cystic Fibrosis, Asthma |

| ACBC (Hydrolyzed) | NMDA Receptor | Partial Agonist (Glycine Site) | Kᵢ = 0.83 mM | Neurological Disorders |

| ACBC-Nitrile Heterocycles | TRPM3 Channel | Antagonist | IC₅₀ < 1.0 µM | Neuropathic Pain |

Conclusion

The 1-aminocyclobutane-1-carbonitrile scaffold is a master key in medicinal chemistry. Its rigid, puckered four-membered ring forces a precise spatial arrangement of pharmacophores, enabling highly specific interactions with complex membrane proteins. Whether maintaining the nitrile group to allosterically open TMEM16A channels for respiratory relief, or hydrolyzing it to form ACBC for NMDA receptor modulation, the derivative pathway of this molecule highlights the profound impact of steric constraint on biological activity.

References

- Benchchem: Synthesis and Biological Activity of 1-Aminocyclobutanecarboxylic acid hydrochloride - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPUyh-Kmu6ws-sGWTSzBUQLqgVXS9gt6lBxrQAMw-QSAWHu5tmKMObG2WTHlLlE2gTZcLf9u5s-gy3dPAyO4myfOHMWG5tbFxPc428XCW8vtiHbqGBSUstKGtDaQGE-4NSMJfbcw==]

- Heterocycle derivatives for treating trpm3 mediated disorders (CA3199496A1) - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESSX6UdMI1wqVgdS0ollsti65Cojv4h4kvILfouwxCJ_wS4A3gG7q7M7X4N9ieTy7TqzQwaGZXJ7TgszDwlqwtDizf-Izif6U-OhO7M_IRBjEEibLzAyfeLVqw6enrLSnX4UpBb9lSjq6JqQ==]

- 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 - Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpkNHj6c9OgYND11g8UcSpnvMd0vaYyBtkhrakMfNhvdikOOOA7p6eg-OrYJevu7D4GuM7kSLS1_t5CnJdS7IJGx_SsFTFOaUUVvtXSdGxiA0hzKOaC_Vpeud7npCcMHlf8TKMDwreT3smtY2AL4iHUpBVLA==]

- ACBC | NMDA receptor agonist - Hello Bio.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHhLQLJEsbdcHQOT1BLIbpW3KIZIyv4Pr_pTfFI7Uadk1qQ_87-1vUw9pdh5_3haU2ji6Zn8A8Pbx2aSjLQE61_0dpHy9TKddtkBM2uwJtsCjgsDLz8HphTg==]

- Compounds (US20200361871A1) - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGADkNNLlBTJaHzsM3uUupKIxYI0ln2bFZvGJ7dEWCRdvz8yJGVvSuq5EtbKmNECSzOPTv7WRKtiNzC3cyLssPTBy8h6b-xfCaOzVxMqhxFIAIugUpBIvM1h9zC-nvLkAXNBQ5Xa9HG0eA5b57rHXM=]

Sources

- 1. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]

- 2. CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]

- 3. US20200361871A1 - Compounds - Google Patents [patents.google.com]

- 4. ACBC | NMDA receptor agonist | Hello Bio [hellobio.com]

The Physicochemical Profiling of 1-Aminocyclobutane-1-carbonitrile: Elucidating the pKa of the α-Amino Group

Executive Summary

1-Aminocyclobutane-1-carbonitrile is a conformationally constrained α-aminonitrile that serves as a critical synthetic intermediate in the preparation of 1-aminocyclobutanecarboxylic acid (ACBC)—a non-proteinogenic amino acid recognized for its role as a specific neuromodulator and NMDA receptor antagonist[1]. Understanding the acid dissociation constant (pKa) of the α-amino group in 1-aminocyclobutane-1-carbonitrile is paramount for optimizing its isolation, stability, and downstream reactivity in drug development workflows. This whitepaper provides an in-depth mechanistic analysis of its pKa (~5.18), contrasting it with related analogs, and outlines field-proven experimental protocols for its empirical determination.

Mechanistic Determinants of pKa

Expertise & Causality in Physicochemical Behavior

The basicity of an amine is fundamentally dictated by the thermodynamic stability of its conjugate acid (the protonated ammonium species,

This dramatic acidic shift of over 4 pKa units is driven by two primary structural factors:

-

The Inductive Effect (-I) of the Cyano Group: The sp-hybridized carbon of the nitrile group is highly electronegative. It withdraws electron density through the σ-bonds away from the adjacent α-carbon and the amino group. This strong electron-withdrawing inductive effect (-I) severely destabilizes the positive charge on the protonated amine, making it much more eager to shed a proton (thus acting as a stronger acid). This is consistent with the behavior of the simplest α-aminonitrile, aminoacetonitrile, which possesses a measured pKa of 5.34[3].

-

Conformational Rigidity and Solvation: The cyclobutane ring locks the molecule into a strained, rigid conformation. While the alkyl ring itself is slightly electron-donating via hyperconjugation compared to a simple proton, the steric bulk restricts the optimal geometric arrangement of solvent (water) molecules around the protonated amine. Reduced solvation energy further destabilizes the conjugate acid, contributing to the lowered pKa relative to unhindered aliphatic amines.

Comparative Physicochemical Data

The following table summarizes the quantitative data across related α-amino compounds to illustrate the structure-activity relationship (SAR) governing the pKa of the amino group.

| Compound | Functional Group | Ring System | pKa of α-Amino Group | Reference |

| Aminoacetonitrile | Nitrile (-CN) | None | 5.34 (Measured) | [3] |

| 1-Aminocyclobutane-1-carbonitrile | Nitrile (-CN) | Cyclobutane | 5.18 ± 0.20 (Predicted) | [2] |

| 1-Aminocyclobutanecarboxylic Acid | Carboxylic Acid (-COOH) | Cyclobutane | ~9.60 (Measured) | [1] |

Experimental Protocols for pKa Determination

Trustworthiness & Self-Validating Systems

To empirically validate the predicted pKa of 1-aminocyclobutane-1-carbonitrile, two orthogonal methodologies are recommended. The protocols below are designed as self-validating systems, ensuring that environmental variables (temperature, ionic strength, and atmospheric interference) are strictly controlled.

Protocol A: Potentiometric pH Titration (Gold Standard)

Rationale: Potentiometry directly measures the concentration of free protons in solution as a function of added titrant, providing a highly accurate macroscopic pKa.

-

Sample Preparation: Dissolve 1.0 mmol of 1-aminocyclobutane-1-carbonitrile hydrochloride in 50 mL of degassed, deionized water (18.2 MΩ·cm) to achieve a 20 mM solution.

-

Background Electrolyte: Add KCl to reach a final concentration of 0.15 M. Causality: This maintains a constant ionic strength, mimicking physiological conditions and stabilizing activity coefficients throughout the titration.

-

Temperature Control: Place the titration vessel in a water-jacketed cell maintained strictly at 25.0 ± 0.1 °C.

-

Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) immediately prior to the experiment.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere. Causality: Argon prevents ambient CO₂ absorption, which would form carbonic acid and skew the pH readings. Add titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before recording.

-

Data Analysis: Plot the first derivative of the titration curve (

). The pKa is identified at the half-equivalence point where

Protocol B: NMR pH Titration

Rationale: NMR titration provides site-specific microscopic pKa data by monitoring the chemical shift of the cyclobutane protons adjacent to the amine as the protonation state changes.

-

Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of D₂O containing 0.15 M NaCl.

-

pH Adjustment: Prepare a series of 10-12 NMR tubes. Adjust the pH* (meter reading in D₂O) of each sample using dilute DCl or NaOD to cover a pH range from 2.0 to 8.0.

-

Acquisition: Acquire ¹H NMR spectra at 25 °C. Monitor the chemical shift (

) of the -

Curve Fitting: Plot the chemical shift

against the pH. Fit the data to the Henderson-Hasselbalch equation:

Implications in Drug Development and Synthetic Workflows

The low pKa (~5.18) of 1-aminocyclobutane-1-carbonitrile is a critical parameter in its synthesis, typically achieved via the Strecker reaction from cyclobutanone[1]. Because the amine is predominantly in its free-base (unprotonated) form at physiological pH (7.4) and standard mildly alkaline workup conditions, it is highly lipophilic.

-

Extraction Causality: During the synthetic workup, adjusting the aqueous phase to pH 7-8 ensures the amine is >99% unprotonated. This allows for highly efficient extraction into organic solvents (e.g., ethyl acetate or dichloromethane), leaving inorganic cyanide salts safely in the aqueous phase.

-

Stability: Free α-aminonitriles are susceptible to retro-Strecker decomposition or polymerization. Storing the compound as a hydrochloride salt (protonating the amine at pH < 3) eliminates its nucleophilicity, dramatically increasing shelf-life.

Mandatory Visualization

Strecker synthesis workflow of 1-aminocyclobutane-1-carbonitrile highlighting pH-dependent isolation.

Protonation equilibrium governed by the strong inductive effect of the adjacent cyano group.

References

1.[1] Title: 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 Source: BenchChem URL:

2.[2] Title: 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 Source: ChemicalBook URL:

3.[3] Title: AMINOACETONITRILE 540-61-4 wiki Source: Guidechem URL:

Sources

The Evolution of Strecker and Bucherer-Bergs Chemistries in the Synthesis of Cyclobutane Amino Acids

From Mechanistic Origins to PET Imaging

Executive Summary

The synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives represents a critical intersection of classical organic chemistry and modern radiopharmaceutical development. While the 3-membered ring analog (ACC) regulates plant ethylene biosynthesis, the 4-membered ACBC scaffold has emerged as a privileged structure in medicinal chemistry. Its conformationally restricted backbone serves as a potent antagonist for NMDA receptors and, more recently, as a metabolic probe in Positron Emission Tomography (PET) for oncology (e.g., Fluciclovine).

This guide analyzes the historical and mechanistic evolution of ACBC synthesis. We move beyond the textbook definitions to explore why the Bucherer-Bergs modification superseded the classical Strecker synthesis for cyclobutanones, detail the stereochemical challenges in creating fluorinated analogs, and provide self-validating protocols for laboratory replication.

The Cyclobutanone Challenge: Kinetic vs. Thermodynamic Control

The Failure of the Classical Strecker

In the mid-20th century, early attempts to synthesize cyclic amino acids utilized the classical Strecker protocol (amine + cyanide + ketone

The Mechanistic Flaw:

The formation of the

The Bucherer-Bergs Solution

The historical pivot occurred with the adoption of the Bucherer-Bergs reaction (ammonium carbonate + cyanide).[1] Unlike the Strecker reaction, which relies on the isolation of a potentially unstable aminonitrile, the Bucherer-Bergs reaction generates a hydantoin (imidazolidine-2,4-dione) intermediate.

Why it works: The formation of the hydantoin ring is thermodynamically favorable and effectively irreversible under the reaction conditions. This acts as a "thermodynamic sink," driving the consumption of the strained cyclobutanone regardless of the initial equilibrium unfavorable to the cyanohydrin.

Mechanistic Pathway Comparison

The following diagram illustrates the divergence between the Classical Strecker and the Bucherer-Bergs pathways, highlighting the stability of the hydantoin intermediate.

Figure 1: Mechanistic divergence showing the reversibility of the Strecker aminonitrile vs. the stability of the Bucherer-Bergs hydantoin.

Technical Protocol: Synthesis of ACBC

Standardized Protocol based on Bucherer-Bergs methodology.

This protocol is designed for high reproducibility. The use of barium hydroxide for hydrolysis is preferred over acid hydrolysis to prevent the formation of ammonium salts that are difficult to separate from the zwitterionic amino acid.

Phase A: Formation of Cyclobutane-spiro-5'-hydantoin

-

Reagents: Cyclobutanone (10 mmol), KCN (20 mmol), (NH

) -

Solvent System: Ethanol/Water (1:1 v/v). The solubility of ammonium carbonate is key here; 50% ethanol ensures organic ketone solubility while maintaining salt dissociation.

-

Condition: Heat to 55–60°C in a sealed pressure tube for 12-18 hours.

-

Note: Do not exceed 70°C, as decomposition of ammonium carbonate becomes rapid, leading to excessive pressure buildup.

-

-

Isolation: Cool to 0°C. The hydantoin often precipitates as white crystals. If not, concentrate the ethanol fraction in vacuo and acidify to pH 2 with concentrated HCl to induce precipitation.

-

Validation: FTIR should show characteristic carbonyl bands at ~1720 and 1770 cm

(hydantoin ring).

Phase B: Alkaline Hydrolysis to ACBC

-

Reagents: Isolated Hydantoin, Ba(OH)

·8H -

Condition: Reflux at 100°C for 24 hours.

-

Workup:

-

Filter the hot solution to remove BaCO

. -

Neutralize the filtrate exactly to pH 6.0 (isoelectric point) using dilute H

SO -

Filter again and lyophilize the filtrate.

-

-

Yield: Typically 60–75% overall from cyclobutanone.

Comparative Yield Data

| Substrate | Method | Intermediate | Yield (%) | Notes |

| Cyclobutanone | Classical Strecker | Aminonitrile | < 20% | High reversibility due to ring strain. |

| Cyclobutanone | Bucherer-Bergs | Hydantoin | 72% | Hydantoin crystallization drives reaction. |

| Cyclopentanone | Bucherer-Bergs | Hydantoin | 85% | Less ring strain; faster kinetics. |

| 3-F-Cyclobutanone | Bucherer-Bergs | Hydantoin | 55% | Fluorine electronegativity affects ketone reactivity. |

Stereochemical Evolution: The Rise of [18F]FACBC

From Racemic Mixtures to Radiopharmaceutical Precision

In the 1990s and 2000s, the focus shifted from simple ACBC to substituted analogs for oncology. The most significant development was anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC) , also known as Fluciclovine.

The Stereochemical Imperative

The transport of amino acids into tumor cells occurs via the LAT1 (L-type Amino Acid Transporter 1) . Research by Washburn and Shoup demonstrated that the anti isomer of FACBC has a significantly higher affinity for LAT1 than the syn isomer.

-

Syn-isomer: Steric clash reduces transporter binding.

-

Anti-isomer: Mimics the spatial arrangement of Leucine, allowing rapid tumor uptake.

Modern Radiosynthesis Workflow

The synthesis of [18F]FACBC requires a modification of the Strecker/Bucherer logic. It utilizes a leaving group (triflate) on a pre-formed cyclobutane ring, followed by nucleophilic substitution with [18F]fluoride.

Figure 2: The radiosynthesis of [18F]FACBC relies on an SN2 Walden inversion to achieve the bioactive 'anti' configuration.

Therapeutic & Diagnostic Applications[5]

NMDA Receptor Antagonism

Early derivatives of ACBC were explored as NMDA antagonists. The rigid cyclobutane ring locks the amino acid moiety into a conformation that interacts with the glycine co-agonist site of the NMDA receptor.

-

Key Finding: cis-2,4-methanoglutamate and related cyclobutane analogs showed potency comparable to standard antagonists, validating the "conformationally restricted" hypothesis in drug design (Gaoni et al.).

Oncology (PET Imaging)

The primary modern application of this chemistry is Fluciclovine (Axumin) .

-

Mechanism: Upregulated amino acid transport (LAT1) in prostate and glioma cancer cells.

-

Advantage: Unlike FDG (glucose), FACBC is not taken up by inflamed tissue or excreted rapidly in urine, making it superior for imaging prostate cancer recurrence in the pelvic bed.

References

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie.

-

Washburn, L. C., et al. (1979). 1-Aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 20(10), 1055-1061.

-

Gaoni, Y., et al. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives.[5][6] Journal of Medicinal Chemistry, 37(25), 4288–4296.

-

Shoup, T. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane-1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 40(2), 331-338.

-

Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109-119.

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Sci-Hub. Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives / Journal of Medicinal Chemistry, 1994 [sci-hub.kr]

- 6. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological and Safety Assessment of 1-Aminocyclobutane-1-carbonitrile

Foreword: Navigating the Data Gap for 1-Aminocyclobutane-1-carbonitrile

This guide, therefore, is structured not as a summary of existing data, but as a proactive, in-depth technical roadmap for establishing the toxicological profile of 1-aminocyclobutane-1-carbonitrile. As your Senior Application Scientist, I will provide a logical, field-proven framework for its assessment, grounded in established regulatory guidelines and scientific principles. We will proceed from physicochemical characterization and predictive toxicology to a tiered, in-depth experimental evaluation.

Physicochemical Properties and Structural Alerts

A foundational step in any toxicological assessment is the characterization of the molecule's physical and chemical properties.

| Property | Predicted Value | Source |

| Molecular Formula | C5H8N2 | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Boiling Point | 198.2±23.0 °C | |

| Density | 1.06±0.1 g/cm3 |

The structure of 1-aminocyclobutane-1-carbonitrile contains two key functional groups that warrant careful consideration: the nitrile group (-C≡N) and the primary amine (-NH2) on a cyclobutane ring. The nitrile group is a known structural alert, as it can be metabolized to release cyanide, a potent inhibitor of cellular respiration. Additionally, the reactivity of the nitrile group itself with biological nucleophiles should be considered[2][3].

Hypothesized Metabolic Pathways and Toxicological Endpoints

In the absence of direct metabolic data, we can hypothesize potential biotransformation pathways based on the chemistry of the nitrile and amine functional groups. This predictive exercise is crucial for designing a relevant and efficient toxicological testing strategy.

Phase I Metabolism:

-

Hydrolysis: The nitrile group could be hydrolyzed by nitrilase enzymes to the corresponding carboxylic acid (1-aminocyclobutane-1-carboxylic acid) and ammonia. Alternatively, it could be hydrated to an amide intermediate.

-

Oxidative Cyanide Release: Cytochrome P450 enzymes could catalyze the oxidation of the carbon adjacent to the nitrile group, leading to the formation of a cyanohydrin intermediate which can spontaneously release hydrogen cyanide (HCN). This is a primary toxicological concern for many nitrile-containing compounds.

-

N-Oxidation: The primary amine could undergo oxidation to form hydroxylamine or nitroso derivatives.

Phase II Metabolism:

-

Conjugation: The primary amine or its Phase I metabolites could be conjugated with glucuronic acid, sulfate, or acetyl groups, facilitating their excretion[4].

The potential release of cyanide necessitates a focus on endpoints related to cellular respiration and systemic toxicity. The presence of a primary amine suggests an assessment for potential genotoxicity.

Caption: Hypothesized metabolic pathways for 1-aminocyclobutane-1-carbonitrile.

A Tiered Approach to Toxicological Evaluation

A structured, tiered approach to testing is recommended to efficiently characterize the toxicological profile of 1-aminocyclobutane-1-carbonitrile, starting with in vitro assays and progressing to in vivo studies as necessary.

Caption: Tiered toxicological evaluation workflow.

Detailed Experimental Protocols

Tier 1: In Vitro Assessment

4.1.1. Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the mutagenic potential of 1-aminocyclobutane-1-carbonitrile by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[5][6][7][8][9]

-

Causality: A positive result in this assay indicates that the compound can cause mutations in DNA, which is often correlated with carcinogenic potential.[7] The inclusion of a metabolic activation system (S9 fraction) is critical, as metabolites of the parent compound may be the ultimate mutagens.[5]

-

Step-by-Step Protocol (adapted from OECD 471):

-

Strain Selection: Utilize a minimum of five bacterial strains, including TA98, TA100, TA1535, and TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).[9]

-

Dose Range Finding: Conduct a preliminary assay to determine the appropriate concentration range. This should identify cytotoxic concentrations.

-

Metabolic Activation: Prepare a rat liver S9 fraction to simulate mammalian metabolism.[5]

-

Assay Procedure (Plate Incorporation Method): a. To 2.0 mL of top agar maintained at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.5 mL of S9 mix (for metabolic activation) or a buffer (for no activation). b. Vortex briefly and pour the mixture onto minimal glucose agar plates.[5] c. Incubate the plates at 37°C for 48-72 hours.[5]

-

Data Collection: Count the number of revertant colonies on each plate.

-

Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the spontaneous revertant count.

-

4.1.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration at which 1-aminocyclobutane-1-carbonitrile induces cell death in a relevant human cell line, such as HepG2 (a human liver carcinoma cell line).

-

Causality: This assay provides a quantitative measure of the compound's direct toxicity to cells. The liver is a primary site of metabolism for xenobiotics, making HepG2 cells a relevant model.[10]

-

Step-by-Step Protocol:

-

Cell Culture: Culture HepG2 cells in appropriate media until they reach approximately 80% confluency.

-

Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Dosing: Treat the cells with a range of concentrations of 1-aminocyclobutane-1-carbonitrile for 24 to 72 hours.[10][11]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

-